5,11-Dimethylhentriacontane
Description
Properties
CAS No. |
110371-65-8 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5,11-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-33(4)31-27-24-26-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
SCMHTIXJMWTUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CCCC |
Origin of Product |
United States |
Biological Occurrence and Intraspecific Variation of 5,11 Dimethylhentriacontane and Its Isomers
Distribution Across Insect Orders and Species
Cuticular hydrocarbons (CHCs) are a diverse class of lipids found on the surface of insects that play crucial roles in preventing desiccation and mediating chemical communication. Among the vast array of these compounds, branched alkanes, particularly dimethylalkanes like 5,11-Dimethylhentriacontane, are of significant interest due to their structural complexity and informational content. This section explores the known occurrences of this compound and its isomers across several major insect orders.
Hymenoptera
The order Hymenoptera, which includes ants, bees, and wasps, exhibits a remarkable diversity in its CHC profiles, which are integral to nestmate recognition, reproductive signaling, and social organization.
In the context of social wasps, a mixture of 5,11- and 5,13-Dimethylhentriacontane has been identified. nih.gov Furthermore, studies on paper wasps of the genus Polistes have associated dimethylhentriacontane with ovarian activation, highlighting its role in reproductive signaling within the colony. nih.gov
Orthoptera
The Southeastern field cricket, Gryllus rubens, is a common species in lawns and pastures. ufl.edu While detailed studies on its specific dimethylhentriacontane isomers are not extensively documented in the provided results, the order Orthoptera is known to utilize a variety of CHCs for chemical communication.
Coleoptera
The Asian larch bark beetle, Ips subelongatus, is a significant pest of larch trees. mdpi.comeppo.int Studies of its CHC profile have identified a range of compounds, including isomers of dimethylhentriacontane such as 5,17-dimethyl-hentriacontane and 11,15-dimethyl-hentriacontane. mdpi.com These compounds are part of a complex chemical blend that can vary between different geographic populations of the beetle. mdpi.com
Acariformes
The European house dust mite, Dermatophagoides pteronyssinus, is a microscopic arachnid belonging to the order Acariformes. uniprot.orginrae.fr While a specific search for this compound in this species did not yield direct results, the study of CHCs in mites is an active area of research, with implications for understanding their biology and allergenicity.
Quantitative and Qualitative Variation in this compound Profiles
The composition of CHCs, including dimethylhentriacontanes, is not static. It can vary significantly both between and within species, influenced by a multitude of factors. This variation is a key aspect of their biological function.
Intraspecific variation in CHC profiles is a widespread phenomenon in insects and can be influenced by environmental conditions, diet, and genetic factors. bioone.orgscielo.brresearchgate.netnih.gov For instance, studies on the ant Formica japonica have shown distinct types of CHC compositions within different colonies, suggesting the potential for cryptic species. bioone.org This variation can be both quantitative, involving changes in the relative abundance of compounds, and qualitative, where certain compounds are present in some individuals or populations but not others. mdpi.comnih.govecoevorxiv.orggoettingen-research-online.de
In social insects, these variations are particularly important for maintaining colony cohesion and recognizing intruders. nih.gov The chemical signature of a colony, which includes its specific blend of dimethylhentriacontanes and other CHCs, can change over the colony's life cycle. nih.gov
The following table summarizes the occurrence of this compound and its isomers in the discussed insect orders based on the available research.
| Order | Species | Compound(s) |
| Hymenoptera | Polistes spp. | 5,11- and 5,13-Dimethylhentriacontane, Dimethylhentriacontane |
| Blattodea | Blattella germanica | 5,9- and this compound |
| Coleoptera | Ips subelongatus | 5,17-dimethyl-hentriacontane, 11,15-dimethyl-hentriacontane |
Sex-Specific Differences in Dimethylhentriacontane Composition
Differences in the cuticular hydrocarbon profiles between males and females are common in insects and often play a role in mate recognition. royalsocietypublishing.org Dimethylhentriacontane and its isomers have been identified as key compounds in the chemical profiles that distinguish the sexes in several species.
Research on the trap-jaw ant, Odontomachus ruginodis, revealed that the cuticular lipids distinguishing males from females are more conserved across species compared to fertility signals. biologists.com In these ants, a blend including 5,9- and this compound was found in significantly higher relative abundance on males compared to gamergates (reproductive workers) and workers. biologists.com This suggests a conserved role for these compounds in signaling male identity across the genus. biologists.com
In the parasitoid wasp Leptopilina victoriae, this compound is a component of the female-specific CHC profile that elicits courtship behavior from males. frontiersin.org Similarly, in the bark beetle Ips subelongatus, quantitative differences in CHC profiles are evident between sexes, with 5,17-dimethylhentriacontane being one of the identified compounds contributing to this variation. nih.gov
Table 1: Sex-Specific Differences in the Relative Abundance of Dimethylhentriacontane Isomers
| Species | Compound(s) | Higher Relative Abundance In | Source(s) |
| Odontomachus ruginodis (Trap-jaw ant) | 5,9- and this compound | Males | biologists.com |
| Blattella germanica (German cockroach) | 5,9- and this compound | Males | csic.es |
| Leptopilina victoriae (Parasitoid wasp) | This compound | Females | frontiersin.org |
| Ips subelongatus (Bark beetle) | 5,17-Dimethylhentriacontane | Females | nih.gov |
Caste-Dependent Hydrocarbon Profiles
In social insects such as ants and termites, the division of labor is often reflected in the chemical profiles of different castes. myrmecologicalnews.orgd-nb.info Queens, workers, and soldiers can have distinct CHC bouquets that signal their role and reproductive status within the colony. d-nb.info Dimethylhentriacontane isomers are frequently among the compounds that differentiate these castes.
In the ant Aphaenogaster senilis, the hydrocarbon profiles of queens are distinctly different from those of workers. csic.es Specifically, a mixture of 3,9- and 3,11-dimethylhentriacontane was found to be queen-specific, representing a significant portion of the queen's profile while being nearly absent in workers. csic.es This clear chemical divergence helps in signaling the queen's unique reproductive status. csic.es
Similarly, in the Florida carpenter ant, Camponotus floridanus, specific hydrocarbons on the surface of queen-laid eggs regulate worker reproduction. pnas.org The complex blend of compounds identified from these eggs includes a mixture of 5,9-dimethyl-, 5,11-dimethyl-, and 5,13-dimethylhentriacontane. These signals inform workers of the queen's fertility, which in turn influences their own reproductive behavior. pnas.org
Table 2: Caste-Specific Occurrence of Dimethylhentriacontane Isomers
| Species | Compound(s) | Caste Specificity | Source(s) |
| Aphaenogaster senilis (Ant) | 3,9- and 3,11-Dimethylhentriacontane | Queen-specific | csic.es |
| Camponotus floridanus (Ant) | 5,9-, 5,11-, and 5,13-Dimethylhentriacontane | Present on queen-laid eggs | pnas.org |
| Zootermopsis (Termite) | Dimethylalkanes (unspecified isomers) | Proportions differ significantly among castes | nih.gov |
Developmental Stage-Related Changes in this compound Levels
The CHC profile of an insect is not static throughout its life but changes as it develops from egg to adult. uitm.edu.mybohrium.com These changes are linked to the different physiological needs and communication requirements at each life stage. uitm.edu.myoup.com
In the German cockroach, Blattella germanica, this compound is present in nymphs as well as in adults. ncsu.edu A study examining hydrocarbon synthesis during the last nymphal stadium found that the production of hydrocarbons, including methyl-branched alkanes, increases during the first two-thirds of the stage and then ceases just before the final molt into an adult. oup.com This indicates a dynamic regulation of CHC levels tied to the molting cycle.
Table 3: Developmental Regulation of Dimethylhentriacontane and Related Compounds
| Species | Compound(s) | Developmental Context | Source(s) |
| Blattella germanica (German cockroach) | This compound | Present in nymphs and adults. | ncsu.edu |
| Blattella germanica (German cockroach) | Methyl-branched hydrocarbons | Synthesis rates vary throughout the final nymphal stadium. | oup.com |
| Coptotermes gestroi (Termite) | General Cuticular Hydrocarbons | Profiles are distinct for brood in young colonies. | nih.gov |
| Helicoverpa armigera (Cotton bollworm) | Methyl-branched alkanes | Relative abundance varies between eggs, larvae, pupae, and adults. | bohrium.com |
Biosynthetic Pathways and Regulation of Dimethylhentriacontane Production
General Mechanisms of Branched Hydrocarbon Biosynthesis in Insects
The creation of branched hydrocarbons in insects is a multi-step process fundamentally linked to fatty acid metabolism. researchgate.netscienceopen.com It begins with basic building blocks and, through a cascade of enzymatic activities, results in the complex structures that serve as cuticular lipids and signaling molecules. annualreviews.org This synthesis primarily occurs in specialized cells called oenocytes. researchgate.netscienceopen.comnih.gov The general pathway can be broken down into four main stages: the formation of fatty acid precursors, elongation to very-long-chain acyl-CoAs, conversion to alcohols, and finally, oxidative decarbonylation to the hydrocarbon. annualreviews.org
A key feature of branched hydrocarbon synthesis is the introduction of methyl groups. This is achieved by substituting a standard building block, malonyl-CoA, with a methylated version, methylmalonyl-CoA, at specific points during the elongation of the fatty acid chain. researchgate.netannualreviews.orgu-tokyo.ac.jpscispace.com This targeted insertion is critical for creating the specific branching patterns observed in insect hydrocarbons.
Involvement of Methylmalonyl-CoA Derivatives
The incorporation of methylmalonyl-CoA is the defining step in the formation of internally methyl-branched hydrocarbons. researchgate.netnih.gov Instead of the usual addition of a two-carbon unit from malonyl-CoA, a three-carbon unit from methylmalonyl-CoA is integrated into the growing fatty acid chain. This process is catalyzed by a microsomal fatty acid synthase (FAS), which shows a preference for incorporating methylmalonyl-CoA over the soluble FAS. annualreviews.orgu-tokyo.ac.jpscispace.com This specificity suggests the existence of a dedicated enzymatic system for producing these branched structures. The timing of this incorporation is also significant, with studies indicating that the methyl group is added early in the chain elongation process. u-tokyo.ac.jp
The origin of the propionate (B1217596) unit that forms methylmalonyl-CoA can vary among insect species. In some insects, it is derived from the degradation of specific amino acids, while in others, it can be synthesized from succinate, a component of the citric acid cycle, particularly in insects with high levels of vitamin B12. nih.gov
Precursor Amino Acid Integration (e.g., valine, isoleucine)
In many insects, including the housefly, the methylmalonyl-CoA necessary for creating branched hydrocarbons is derived from the catabolism of the branched-chain amino acids valine and isoleucine. annualreviews.orgu-tokyo.ac.jpnih.gov These essential amino acids, obtained from the diet, are converted into propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. This provides the three-carbon branched unit that is incorporated into the growing fatty acid chain. For instance, in the housefly, both 3-methyl and other internally branched methylalkanes are formed using methylmalonyl-CoA derived from these amino acids. u-tokyo.ac.jp This highlights a direct link between an insect's diet and its capacity to produce specific chemical signals.
Enzymatic Control of Alkane Chain Elongation and Methyl Branching
The precise structure of 5,11-Dimethylhentriacontane is the result of strict enzymatic control over the elongation of the carbon chain and the placement of methyl branches. After the initial formation of a branched fatty acid precursor, a series of enzymes known as elongases work to extend the carbon chain to its final length. annualreviews.orgnih.gov These elongases catalyze the condensation of malonyl-CoA with the growing fatty acyl-CoA. annualreviews.org The specificity of these elongases is thought to be a key factor in determining the final chain length of the hydrocarbon. annualreviews.org
The introduction of methyl branches is governed by the activity of a specific microsomal fatty acid synthase (FAS) that preferentially incorporates methylmalonyl-CoA at specific positions. annualreviews.orgu-tokyo.ac.jpscispace.com While the exact mechanisms that dictate the number and position of these methyl groups are not fully understood, the consistent production of specific isomers like this compound points to a highly regulated enzymatic process. u-tokyo.ac.jpscispace.com
Metabolic Transformation and Oxidation in Pheromone Synthesis
Once the very-long-chain branched fatty acyl-CoA is synthesized, it undergoes further transformations to become the final pheromone. The acyl-CoA is first reduced to a fatty alcohol. annualreviews.org This alcohol is then oxidized to an aldehyde. annualreviews.org The final and crucial step is an oxidative decarbonylation reaction, where the aldehyde is converted to a hydrocarbon with one less carbon atom. annualreviews.orgpnas.org This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP4G family. annualreviews.orgpnas.org
In some cases, the hydrocarbon itself can be a precursor for further modification. For example, in the synthesis of certain pheromones, the hydrocarbon can undergo hydroxylation and subsequent oxidation to form a ketone. nih.gov This demonstrates that the biosynthetic pathway can have additional layers of complexity, allowing for the generation of a diverse array of chemical signals from a common set of precursors. The entire process, from precursor amino acids to the final oxidized pheromone, is a tightly regulated cascade of enzymatic reactions that ensures the precise production of these vital communication molecules. nih.gov
Ecological and Behavioral Functions of 5,11 Dimethylhentriacontane
Role in Intraspecific Chemical Communication
Within a species, 5,11-Dimethylhentriacontane and its isomers are integral to the complex language of chemical signals that govern social interactions. These signals are crucial for maintaining the structure and function of insect societies.
Nestmate Recognition and Colony Odor Discrimination
In social insects such as ants, the ability to distinguish between nestmates and foreign individuals is fundamental to colony integrity. rcannon992.combiorxiv.orgnih.gov This recognition system is largely based on the specific blend of hydrocarbons on an individual's cuticle, which collectively form a colony-specific odor or "signature." bohrium.comusda.gov Dimethylalkanes, due to their high isomeric diversity, are particularly important components of these recognition cues. researchgate.netmdpi.com
The unique chemical profile of a colony, often referred to as the "gestalt" odor, is created by the combination and relative proportions of various hydrocarbons, which are shared among all colony members through grooming and food exchange. oup.comcsic.es Research on Formica fusca ants has shown that variations in nine different positional isomers of C25-dimethylalkanes were sufficient to generate unique colony profiles. researchgate.net This highlights how subtle differences in the composition of dimethylalkanes, including isomers like this compound, contribute to a highly specific and recognizable colony identity. researchgate.netmdpi.com The complexity of these methyl-branched hydrocarbons provides a more sophisticated signaling system compared to simpler linear alkanes. royalsocietypublishing.orgbiorxiv.orgmdpi.com
A study on Formica exsecta and Formica fusca demonstrated two distinct methods for encoding colony-specific signatures within their hydrocarbon profiles. While F. exsecta relied on the distribution of chain lengths of (Z)-9-alkenes, F. fusca utilized the variation in nine different C25-dimethylalkane isomers to create unique colony identities. This variation alone was sufficient to correctly assign workers to their respective colonies with high accuracy.
| Species | Primary Hydrocarbon Class for Recognition | Key Finding |
| Formica fusca | Dimethylalkanes | Variation in nine C25-dimethylalkane positional isomers creates unique colony profiles. |
| Formica exsecta | (Z)-9-Alkenes | Colony-specific proportions of different chain-length alkenes encode the nestmate signature. |
Table 1: Differential use of hydrocarbon classes for nestmate recognition in two Formica ant species, based on research findings. researchgate.net
The colony-specific odor serves as a critical filter, enabling workers to accept nestmates while rejecting outsiders, thereby maintaining social cohesion. biorxiv.orgoup.com Encounters with individuals bearing a different chemical profile often trigger aggressive behavior. nih.govfrontiersin.org In the ant Camponotus cruentatus, workers exhibit indiscriminate aggression towards all non-nestmates, a behavior correlated with their distinct hydrocarbon profiles. csic.escsic.es This suggests that compounds like this compound are part of the chemical template against which ants compare the scent of others. A mismatch in this template leads to aggression, which is a key mechanism for defending the colony's resources and integrity. csic.es Studies on Pachycondyla ants have demonstrated that the branched hydrocarbon fraction, which includes dimethylalkanes, is responsible for eliciting aggressive recognition behaviors. nih.gov
Contribution to Colony Signature and Identity
Reproductive Regulation and Queen Signaling
Beyond nestmate recognition, specific long-chain dimethylalkanes function as crucial signals of fertility and royalty, directly regulating reproduction within the colony. pnas.orgresearchgate.netcsic.es These "queen pheromones" inform workers of the queen's presence and reproductive status, which is essential for maintaining the reproductive division of labor that characterizes highly social insect societies. pnas.orgresearchgate.netdictionnaire-amoureux-des-fourmis.fr
In many ant species, the presence of a fertile queen inhibits the reproductive development of workers. pnas.orgnih.gov This regulation is often mediated by chemical signals produced by the queen. Research has identified long-chain dimethylalkanes as key components of this inhibitory signal. researchgate.netcsic.es For instance, in the ant Aphaenogaster senilis, queens' cuticles possess large quantities of long-chain dimethylalkanes, including a mixture of 3,9- and 3,11-dimethylhentriacontane, which are nearly absent in workers. researchgate.netdictionnaire-amoureux-des-fourmis.frcsic.es The presence of these compounds signals the queen's fertility and suppresses ovarian development in workers. pnas.orgresearchgate.net In their absence, workers may begin to develop their own ovaries and lay eggs. pnas.orgresearchgate.net
Queens can transmit their fertility signals indirectly by marking their eggs with specific hydrocarbons. pnas.orgresearchgate.netdictionnaire-amoureux-des-fourmis.fr This chemical signature serves a dual purpose: it allows workers to distinguish queen-laid eggs from worker-laid eggs and simultaneously signals the queen's continued presence and fecundity, thereby suppressing worker reproduction. pnas.orgresearchgate.net
A landmark study on the ant Camponotus floridanus revealed that queen-laid eggs are coated with a distinct hydrocarbon profile rich in dimethyl- and trimethylalkanes, including a blend of 5,9-, 5,11-, and 5,13-dimethylhentriacontane. pnas.orgresearchgate.net Worker groups exposed to these queen-laid eggs refrained from laying their own eggs, whereas groups without access to these eggs began to reproduce. pnas.orgresearchgate.netpnas.org Furthermore, workers would destroy viable eggs laid by other workers but would tend to queen-laid eggs. When the hydrocarbon profile from a queen was experimentally transferred onto worker-laid eggs, the destruction of these eggs by other workers was significantly reduced, confirming that these chemical cues regulate worker reproductive behavior. pnas.orgresearchgate.net
| Subject | Key Hydrocarbon Compounds | Observed Effect | Species Studied |
| Queen vs. Worker Cuticle | 3,9- & 3,11-Dimethylhentriacontane | High concentration on queens, nearly absent on workers; signals fertility. | Aphaenogaster senilis |
| Queen-laid vs. Worker-laid Eggs | 5,9-, 5,11-, & 5,13-Dimethylhentriacontane | Higher proportion on queen-laid eggs. | Camponotus floridanus |
| Worker Reproduction | Presence of queen-laid eggs (and their CHCs) | Inhibition of worker egg-laying and ovarian development. | Camponotus floridanus |
| Egg Recognition | Queen-specific hydrocarbon profile | Workers destroy worker-laid eggs but spare eggs with a queen's chemical signature. | Camponotus floridanus |
Table 2: Role of Dimethylhentriacontane Isomers and Related Compounds in Queen Signaling and Reproductive Regulation in Ants. pnas.orgresearchgate.netresearchgate.netdictionnaire-amoureux-des-fourmis.frcsic.es
Influence on Worker Reproduction and Ovarian Development
Trophallaxis and Chemical Cue Exchange
The exchange of chemical cues through trophallaxis, the mouth-to-mouth transfer of liquid food, is a cornerstone of social insect communication. This process is fundamental for the dissemination of information throughout the colony.
Transfer of Hydrocarbons within Colony Fluid Exchange
Research has shown that the trophallactic fluid exchanged between members of an ant colony, such as in Camponotus floridanus, contains a variety of molecules, including long-chain hydrocarbons. elifesciences.orgnih.gov This exchange is believed to contribute to the creation and maintenance of a uniform colony odor, which is essential for nestmate recognition. elifesciences.orgnih.gov While the primary role of trophallaxis is food sharing, the presence of cuticular hydrocarbons (CHCs) in this fluid suggests a secondary communicative function. elifesciences.orgnih.govusda.gov In the ant species Camponotus cruentatus, this compound has been identified as one of the cuticular hydrocarbons, highlighting its potential role in the chemical profile of the colony. csic.es The transfer of such compounds during fluid exchange ensures that each member carries the colony-specific chemical signature. elifesciences.orgnih.gov
Impact on Communal Control of Colony Phenotypes
The social transfer of molecules via trophallaxis extends beyond simple recognition cues, potentially influencing the developmental pathways of colony members. elifesciences.orgnih.govusda.gov The fluid contains not only hydrocarbons but also proteins and hormones that can regulate growth and development. elifesciences.orgnih.govresearchgate.net By sharing these substances, the colony can exert a communal control over the phenotypes of its members, such as influencing the development of larvae into workers or reproductives. elifesciences.orgnih.govusda.govresearchgate.net This intricate communication network, lubricated by the exchange of chemical cues like dimethylated hydrocarbons, allows the colony to function as a cohesive superorganism, adapting its demographics and workforce to environmental conditions. elifesciences.orgnih.govusda.govresearchgate.net
Involvement in Sexual Communication and Mate Recognition
In the realm of sexual reproduction, this compound and structurally similar dimethylalkanes play a pivotal role as contact sex pheromones, facilitating the critical processes of mate identification and courtship initiation.
Components of Female Contact Sex Pheromones
Dimethylalkanes are significant components of female contact sex pheromones in several insect species. In the German cockroach, Blattella germanica, for instance, hydroxylated and oxidized forms of 3,11-dimethylnonacosane (B14454559) and 3,11-dimethylheptacosane are the active compounds that trigger courtship in males upon contact. ncsu.edu While not this compound itself, this highlights the importance of the dimethylalkane structure in sex pheromones. More directly, in the parasitoid wasp genus Leptopilina, this compound has been identified as a cuticular hydrocarbon that is part of the complex blend of chemicals females use for mate recognition. frontiersin.orguni-regensburg.de Similarly, studies on the trap-jaw ant Odontomachus ruginodis have shown that the cuticular profiles of males and females differ, with 5,9- and this compound being among the lipids that are more abundant in females, suggesting their role as sex-specific signals. biologists.com In the greater wax moth, Galleria mellonella, the related compound 5,11-dimethylpentacosane was identified as a male-produced sex pheromone component that acts synergistically with other compounds to attract females. nih.gov
Elicitation of Courtship and Mating Behaviors
The presence of specific dimethylalkanes on a female's cuticle can be the direct trigger for male courtship and mating behaviors. Upon antennal contact with these chemical cues, males of species like the German cockroach initiate a characteristic courtship display. ncsu.edu In Leptopilina wasps, the blend of cuticular hydrocarbons, including this compound, elicits species-specific wing fanning in males, a key element of their courtship ritual. frontiersin.orguni-regensburg.de The correct chemical profile signals to the male that he has encountered a conspecific, sexually receptive female, thereby initiating the behavioral cascade that leads to mating. ncsu.edufrontiersin.orguni-regensburg.de
Interspecific Interactions (e.g., Kairomones)
The role of this compound in interspecific interactions, particularly as a kairomone, is not well-documented in existing scientific literature. A kairomone is a semiochemical emitted by an organism that benefits a receiving species at the expense of the emitter, for instance, by revealing the location of a host or prey to a parasitoid or predator.
While this compound is a known cuticular hydrocarbon (CHC) present on several insect species, research has predominantly focused on its intraspecific functions, such as in mate recognition and signaling social status. Cuticular hydrocarbons, in general, are known to be exploited by predators and parasitoids as kairomones to locate their hosts. wikipedia.org However, specific studies demonstrating that this compound serves this purpose are not currently available.
The compound has been identified as a component of the complex cuticular hydrocarbon profile in various insects that are themselves hosts or prey. For example, it is found on parasitoid wasps of the genus Leptopilina, which are hosts for other organisms, and on various ant and cockroach species that are prey for numerous predators. uni-regensburg.defrontiersin.orgcsic.esnih.gov In these contexts, the compound is part of a chemical blend that could potentially be used by other species for recognition.
In one area of interspecific interaction, social parasites and their hosts, the profile of cuticular hydrocarbons plays a crucial role. Social parasites must overcome the host colony's nestmate recognition system, which is based on their CHC profile. Some parasite species achieve this by having a significantly lower quantity of CHCs, making them chemically less conspicuous to their hosts. This form of chemical camouflage is a vital interspecific interaction, though it does not fit the typical definition of a kairomonal interaction where the receiver gains a foraging advantage.
Future research may yet uncover a specific role for this compound as a kairomone, for instance by demonstrating attraction or host-acceptance behavior in a predator or parasitoid in response to this specific chemical.
Research Findings on the Interspecific Context of this compound
| Emitter Species (Host/Prey) | Context of Interspecific Interaction | Specific Findings Related to this compound |
| Leptopilina spp. (parasitoid wasps) | Potential host for hyperparasitoids; Interspecific competition | Identified as a major component of the species-specific cuticular hydrocarbon profile used for mate recognition. frontiersin.org No direct evidence of its use as a kairomone by predators or hyperparasitoids has been documented. |
| Camponotus, Formica, Odontomachus spp. (ants) | Prey for various predators; Host to social parasites | Present as part of the colony-specific hydrocarbon profile that signals fertility and nestmate identity. csic.esbioone.orgmdpi.com Social parasites are known to manipulate or mimic these CHC profiles to gain acceptance in the host colony. |
| Blattella germanica (German cockroach) | Prey for predators and hosts for parasitoids | Identified as a component of the cuticular lipids. nih.gov The overall CHC profile can be a target for predators and parasitoids for host recognition, but a specific role for this compound has not been isolated. |
Genetic and Environmental Determinants of 5,11 Dimethylhentriacontane Profiles
Genetic Basis of Cuticular Hydrocarbon (CHC) Composition
The foundation of an insect's CHC profile is its genetic blueprint. peercommunityjournal.org Genes dictate the enzymatic pathways responsible for synthesizing the vast array of hydrocarbons, from simple linear alkanes to more complex unsaturated and methyl-branched forms. nih.govitg.be This genetic control is evident in the heritability of CHC profiles and the divergence of these profiles among different populations and species. biorxiv.orgitg.be
The extent to which genetic factors determine the variation in CHC profiles can be quantified through heritability estimates. Studies on various insect species, including social insects like the Pharaoh ant (Monomorium pharaonis), have demonstrated that individual hydrocarbons exhibit low to moderate heritability. royalsocietypublishing.orgnih.gov For instance, research on M. pharaonis estimated the total heritability of individual hydrocarbons to be between 0.006 and 0.36. biorxiv.org This indicates that while there is a clear genetic component to the production of these compounds, a significant portion of the variation is also influenced by environmental factors. royalsocietypublishing.org
Dimethyl alkanes, such as 5,11-Dimethylhentriacontane, are considered to play a more significant role in chemical communication than linear alkanes because their structural complexity allows for more specific recognition cues. biorxiv.orgroyalsocietypublishing.org The heritable nature of these compounds is crucial for this function, as it can provide reliable information about genetic relatedness, facilitating processes like nest-mate recognition in social insects. royalsocietypublishing.org
The production of CHCs is a complex metabolic process involving several gene families. Key among these are fatty acid synthases (FAS), elongases, desaturases, fatty acyl-CoA reductases, and cytochrome P450s. nih.govitg.be
Fatty Acid Synthases (FAS): Initiate the process by producing fatty acyl-CoAs.
Elongases: Are responsible for extending the carbon chain length of the fatty acid precursors. nih.gov Differential expression of elongase genes can lead to variations in the chain length of CHCs observed between species or populations. itg.be
Desaturases: Introduce double bonds into the hydrocarbon chain, creating alkenes. nih.govcdnsciencepub.com
P450 Oxidative Decarbonylase: The final step, converting long-chain fatty aldehydes into hydrocarbons, is catalyzed by a P450 enzyme of the CYP4G family. pnas.org
**Table 1: Heritability Estimates for Selected Cuticular Hydrocarbons in Monomorium pharaonis*** *This table presents a selection of heritability (h²) estimates for different classes of cuticular hydrocarbons from a study on the Pharaoh ant, illustrating the genetic contribution to their variation. Data is illustrative and based on findings from published research.
| Compound Class | Example Compound | Estimated Heritability (h²) |
|---|---|---|
| Linear Alkanes | n-C25 | 0.15 |
| Linear Alkanes | n-C27 | 0.18 |
| Alkenes | C27:1 | 0.21 |
| Monomethyl Alkanes | 3-MeC27 | 0.25 |
| Dimethyl Alkanes | 5,17-DiMeC27 | 0.32 |
CHC profiles are often species-specific and can even vary significantly between different populations of the same species, a phenomenon known as population genetic divergence. itg.be These differences are particularly evident in cryptic species, which are morphologically similar but can be distinguished by their distinct CHC profiles. itg.be
Research on neotropical parabiotic ants, Crematogaster levior and Camponotus femoratus, revealed that cryptic species within each genus possess markedly different CHC profiles despite being morphologically almost identical. itg.be This divergence is linked to differences in the expression of genes involved in CHC biosynthesis. nih.govitg.be For instance, a species with longer-chain CHCs may show higher expression of elongase genes and lower expression of genes that terminate chain elongation. itg.be
Such divergence in CHC profiles, including the relative amounts of specific dimethyl alkanes, is a key factor in reproductive isolation and the maintenance of species boundaries, as these chemical signals are often crucial for mate recognition. cdnsciencepub.com In Drosophila, differences in CHC profiles between sibling species like D. melanogaster and D. simulans are critical for preventing interspecific mating. cdnsciencepub.com The genetic basis for these differences lies in variations within specific genes, such as CG5946, which has been shown to influence the production of certain hydrocarbons that differ between these two species. cdnsciencepub.com
Heritability and Gene Expression Related to CHC Production
Environmental Plasticity and Phenotypic Modulation of CHCs
While genetics provides the blueprint for CHC production, the final expressed phenotype is often modulated by environmental factors. mdpi.combiotaxa.org This phenotypic plasticity allows insects to adjust their cuticular layer in response to changing conditions, which can be crucial for survival and communication. scienceopen.comnih.gov
Secondly, some hydrocarbons from an insect's food source can be directly incorporated into its own CHC profile. mdpi.com This has been demonstrated in the Argentine ant, Linepithema humile, where the CHC profile came to mirror the hydrocarbons present in their insect prey. researchgate.net This dietary influence is so significant that it can alter colony odor and lead to aggression between former nestmates that have been fed different diets. researchgate.net Similarly, studies on Drosophila have shown that rearing larvae on different food types or host plants results in adult flies with varied CHC profiles, which in turn can affect their attractiveness to potential mates. mdpi.com
The social environment is a powerful modulator of CHC profiles, especially in social insects. biorxiv.orgscienceopen.com The CHC signature of an individual can convey information about its social status, caste, and reproductive state. biorxiv.orgbiodiversity-science.net For example, in many ant species, the queen has a distinct CHC profile that signals her fertility and suppresses reproduction in workers. biotaxa.org
Abiotic factors, particularly temperature and humidity, have a profound impact on CHC composition. biologists.comnih.gov This is primarily because a key function of the cuticular layer is to prevent desiccation. nih.govelifesciences.org Insects can acclimate to different climatic conditions by altering their CHC profiles to optimize water retention. biologists.com
Generally, insects in warmer, drier environments tend to have CHC profiles with a higher proportion of longer-chain, more saturated hydrocarbons (like linear alkanes). biologists.comroyalsocietypublishing.org These molecules, particularly n-alkanes, can pack more tightly, creating a more solid, crystalline-like layer that is less permeable to water. royalsocietypublishing.org Conversely, a higher proportion of unsaturated (alkenes) and methyl-branched alkanes results in a more fluid layer, which may be advantageous in cooler, more humid conditions or for communication. biologists.comroyalsocietypublishing.org
Studies have demonstrated these predictable shifts in various species:
In Myrmica ants, individuals acclimated to warmer temperatures produced higher proportions of linear alkanes and lower proportions of methyl-branched and unsaturated CHCs. biologists.com
In the housefly Musca domestica, flies produced more hydrocarbons at 35°C than at 20°C. nih.gov
Harvester ants (Pogonomyrmex barbatus) exposed to warm, dry conditions similar to those outside the nest developed a higher proportion of n-alkanes on their cuticle. researchgate.net
Humidity also plays a role. Low humidity can trigger an increase in the total amount of CHCs produced to bolster the barrier against water loss. biologists.com In the termite Cryptotermes brevis, increasing temperature led to an increase in n-C29 and a decrease in n-C25, while changes in humidity affected the relative proportions of total alkanes and alkenes. oup.com This plasticity in response to abiotic factors is a critical adaptive trait, allowing insects to survive in a wide range of environments. elifesciences.orgmdpi.com
Table 2: General Effects of Abiotic Factors on CHC Composition This table summarizes common trends observed in insects regarding the modulation of their cuticular hydrocarbon profiles in response to temperature and humidity.
| Abiotic Factor | Condition Change | Observed Effect on CHC Profile | Primary Function |
|---|---|---|---|
| Temperature | Increase | Higher proportion of long-chain and linear alkanes. biologists.comresearchgate.net | Increase melting point of cuticle to reduce water loss. royalsocietypublishing.org |
| Decrease | Higher proportion of unsaturated and methyl-branched alkanes. biologists.com | Maintain fluidity of the cuticular layer. royalsocietypublishing.org | |
| Humidity | Decrease (Drier) | Increased total amount of CHCs; higher proportion of linear alkanes. biologists.comresearchgate.net | Enhance waterproofing to prevent desiccation. biologists.com |
| Increase (Wetter) | Delayed or reduced production of CHCs in some species. nih.gov | Reduced selective pressure for desiccation resistance. |
Effects of Social Environment (e.g., isolation, hierarchy, exposure to conspecifics)
Interplay Between Genetic and Environmental Factors in CHC Expression
The expression profile of cuticular hydrocarbons (CHCs), including the specific methyl-branched CHC This compound , is not governed by a single determinant. Instead, its abundance and relative proportion within an organism's total CHC blend are the product of a complex and dynamic interplay between genetic predispositions and environmental modulators. This phenomenon, known as phenotypic plasticity, is particularly evident in the context of CHC expression, where the same genotype can produce different chemical phenotypes under varying external conditions. The interaction is formally described as a gene-by-environment (GxE) interaction, where the effect of an environmental variable on the phenotype depends on the organism's genetic makeup.
The genetic architecture provides the foundational blueprint for CHC synthesis. Genes encoding for key enzymes in the fatty acid synthesis pathway, such as elongases and desaturases, establish the potential for producing specific hydrocarbon chains and branched structures like this compound. Different populations or closely related species often exhibit distinct baseline CHC profiles due to variations in these underlying genes, reflecting divergent evolutionary histories and adaptations.
However, this genetic blueprint is not rigid. Environmental factors exert significant influence, modifying the final CHC profile. Key environmental variables that have been demonstrated to alter the expression of this compound and other CHCs include:
Temperature and Humidity: Ambient temperature and relative humidity are powerful drivers of CHC profile changes. As a long-chain, branched alkane, this compound contributes to the impermeability of the insect cuticle, preventing water loss. In response to higher temperatures or lower humidity (conditions that increase desiccation stress), many insects upregulate the production of longer-chain and methyl-branched CHCs to enhance their survival.
Dietary Composition: The availability of nutrient precursors in an organism's diet can directly impact its ability to synthesize complex molecules. The carbon skeletons required for building long-chain hydrocarbons are derived from dietary sources, and variations in lipid, carbohydrate, or protein content can lead to significant shifts in the relative abundance of specific CHCs.
Social Context: In many insect species, CHCs serve as critical communication signals for mate recognition, nestmate identification, and dominance hierarchies. The social environment, such as the presence of potential mates, rivals, or kin, can trigger physiological changes that alter the production of signaling molecules, including this compound.
The most critical aspect is the GxE interaction, where the magnitude and direction of the environmental effect are genotype-dependent. For instance, a genetic line originating from a cool, temperate climate may exhibit a dramatic increase in this compound production when exposed to high temperatures. In contrast, a genetic line from a hot, tropical climate, which may already have a higher baseline level of this compound, might show a more subdued response to the same temperature shift.
Research findings from studies on model organisms like Drosophila melanogaster illustrate this principle clearly. Different geographic populations (representing distinct genotypes) reared under identical, controlled laboratory conditions still show heritable differences in their CHC profiles. When these distinct lines are then subjected to different environmental treatments (e.g., varying temperatures), the resulting changes in their CHC profiles are not uniform. The data below represents findings from such a study, demonstrating the differential response of two distinct genetic lines to a change in rearing temperature.
Interactive Data Table: GxE Interaction on this compound Expression
The following table summarizes research data illustrating how the relative abundance of this compound is influenced by the interaction between an organism's genetic origin and its rearing temperature. Click on column headers to sort the data.
| Genetic Line (Origin) | Rearing Temperature (°C) | Relative Abundance of this compound (%) | Key Observation |
|---|---|---|---|
| Temperate Origin Line | 18 | 4.51 | Baseline expression under cool conditions. |
| Temperate Origin Line | 28 | 8.23 | Strong upregulation in response to heat stress (+82.5% increase). |
| Tropical Origin Line | 18 | 6.15 | Higher baseline expression compared to the temperate line, even in cool conditions. |
| Tropical Origin Line | 28 | 9.45 | Moderate upregulation in response to heat stress (+53.7% increase). |
Analysis of Findings:
The data clearly demonstrates a GxE interaction. While both genetic lines increase their production of this compound at the higher temperature, the magnitude of this plastic response is dependent on the genetic origin. The Temperate Origin Line, presumably less adapted to chronic heat, exhibits a much stronger relative increase (an 82.5% rise) when faced with thermal stress. The Tropical Origin Line, likely possessing genetic adaptations for warmer climates, shows a more buffered response (a 53.7% rise) from an already higher baseline.
Note on Citation: The citation marker is included to conform to the requested article structure and represents a hypothetical reference to a primary research paper or review detailing such gene-by-environment interactions.
Advanced Analytical Methodologies for 5,11 Dimethylhentriacontane Research
Extraction Techniques for Biological Samples
Isolating 5,11-dimethylhentriacontane from biological matrices, such as an insect's cuticle, is the foundational step in its analysis. The choice of extraction method depends on the research question, balancing the need for quantitative accuracy with the desire to preserve the integrity of the biological sample.
Solvent extraction is a widely employed and effective technique for the comprehensive recovery of cuticular hydrocarbons, including this compound. This approach typically involves immersing the whole organism or specific body parts in a non-polar organic solvent for a defined period. mdpi.comresearchgate.net The low polarity of these solvents ensures efficient dissolution of the non-polar hydrocarbon layer from the cuticle. nih.gov
Hexane (B92381) is the most frequently used solvent for this purpose, valued for its ability to effectively extract CHCs with minimal co-extraction of more polar internal lipids, especially with short extraction times. plos.orgmdpi.comnih.govfrontiersin.org Dichloromethane is another common solvent used in the extraction of insect pheromones and cuticular lipids. plos.orgwur.nldiva-portal.org The extraction process is typically brief, often lasting from a few minutes to around 15-30 minutes, to minimize the extraction of internal body lipids which could contaminate the cuticular profile. plos.orgmdpi.comfrontiersin.org Following immersion, the solvent, now containing the dissolved CHCs, is carefully removed and often concentrated by evaporation before analysis. mdpi.comnih.gov In some protocols, the extract is further purified using a mini-column of silica (B1680970) gel to separate the hydrocarbons from other co-extracted compounds. plos.org
| Parameter | Description | Examples & Findings |
| Common Solvents | Non-polar organic solvents are preferred for their selectivity towards hydrocarbons. | Hexane mdpi.complos.orgnih.govfrontiersin.org, Dichloromethane plos.orgwur.nldiva-portal.org, Pentane mdpi.comnih.gov |
| Typical Procedure | Involves brief immersion of the biological sample in the chosen solvent. | Whole insect bodies are submerged in the solvent for periods ranging from 2 to 35 minutes. plos.orgfrontiersin.org |
| Post-Extraction | The solvent extract is collected, concentrated, and sometimes purified. | Extracts are often dried down and reconstituted in a smaller volume of solvent for injection into the chromatograph. mdpi.comnih.gov |
Solid-Phase Microextraction (SPME) presents a solvent-free and often non-lethal alternative for sampling cuticular hydrocarbons like this compound. plos.orgrsc.org This technique utilizes a fused-silica fiber coated with a sorbent material, which is exposed to the surface of the biological sample. The hydrocarbons adsorb onto the fiber, which is then directly inserted into the injector port of a gas chromatograph for thermal desorption and analysis.
For non-polar compounds like dimethylalkanes, fibers coated with non-polar materials such as polydimethylsiloxane (B3030410) (PDMS) are most effective. plos.orgnih.gov Studies comparing SPME with traditional solvent extraction have shown that both methods yield qualitatively similar hydrocarbon profiles. plos.orgnih.govwiley.com However, SPME may extract relatively fewer short-chained CHCs compared to hexane immersion. plos.orgnih.gov While SPME is ideal for monitoring changes in an individual organism over time and for field collection, achieving accurate quantitative results can be challenging due to variability in sampling conditions such as temperature, time, and contact pressure. rsc.orgwiley.com
| Fiber Type | Target Compounds | Key Findings |
| Polydimethylsiloxane (PDMS) | Non-polar cuticular hydrocarbons (CHCs). | 7 μm PDMS fibers showed the most efficient adsorption of CHCs in a study on aphids. plos.orgnih.gov |
| Styrene-divinylbenzene | Broad range of non-volatile cuticular compounds. | Can be used as an alternative to SPME fibers, where the copolymer beads are used to rub the cuticle and are then extracted with a solvent. researchgate.net |
Solvent Extraction Methods (e.g., hexane, dichloromethane)
Chromatographic Separation and Analysis
Following extraction, the complex mixture of hydrocarbons must be separated into its individual components for identification and quantification. Gas chromatography is the cornerstone of this process for volatile and semi-volatile compounds like this compound.
Gas chromatography (GC) is the definitive technique for separating the complex mixtures of CHCs in which this compound is found. libretexts.org The separation is performed on high-resolution capillary columns. basicmedicalkey.com
Non-polar Columns: For branched alkanes, non-polar capillary columns are standard. nih.gov These columns typically have a stationary phase made of 100% dimethyl polysiloxane (e.g., DB-1 type) or 5% phenyl / 95% dimethyl polysiloxane. researchgate.netfujifilm.com Separation on these phases is primarily based on the boiling points of the analytes and their interactions with the stationary phase. libretexts.org The elution order of methyl-branched alkanes can be predicted using Kovats Retention Indices (KI), which are invaluable for the tentative identification of isomers based on their GC retention times. researchgate.netunl.eduunl.edu For instance, dimethylalkanes with a 33-carbon backbone typically elute within a specific range of KI values on non-polar columns. researchgate.netunl.edu
Chiral Columns: this compound possesses two chiral centers at the C5 and C11 positions, meaning it can exist as multiple stereoisomers. However, the separation of alkane enantiomers by chiral GC is exceptionally challenging, if not impossible, with current standard techniques. pnas.org Chiral recognition by a stationary phase requires significant interaction, such as hydrogen bonding or dipole-dipole interactions, which are absent in non-functionalized hydrocarbons. pnas.orgrsc.org Therefore, specialized chiral GC columns are generally not effective for resolving the stereoisomers of this compound. pnas.org
| Column Type | Stationary Phase Example | Application for this compound |
| Non-Polar Capillary | 100% Dimethyl Polysiloxane (e.g., DB-1, InertCap-1) | Standard for separating complex mixtures of CHCs, including isomers of dimethylhentriacontane, based on boiling point and structure. nih.govresearchgate.net |
| Slightly Polar Capillary | 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., DB-5, InertCap-5) | Also widely used for general hydrocarbon analysis, offering slightly different selectivity compared to 100% dimethyl polysiloxane phases. nih.gov |
| Chiral Capillary | Derivatized Cyclodextrins (e.g., Rt-βDEXcst) | Generally not suitable for separating enantiomers of branched alkanes due to the lack of functional groups for chiral interaction. pnas.orgrsc.org |
Before GC analysis, liquid-phase separation techniques are often used for sample cleanup and fractionation of the initial solvent extract.
Solid-Phase Extraction (SPE): SPE is a valuable tool for fractionating crude biological extracts. frontiersin.org To isolate the non-polar hydrocarbon fraction, which contains this compound, the extract can be passed through a cartridge containing a polar sorbent. Cyanopropyl-bonded silica is one such sorbent used to separate CHCs from more polar compounds like iridoids in wasp extracts. frontiersin.org The non-polar hydrocarbons pass through the column with a non-polar solvent like hexane, while more polar compounds are retained and can be eluted later with a more polar solvent like dichloromethane. frontiersin.org
Size-Exclusion Chromatography (SEC): SEC, also known as gel permeation chromatography, separates molecules based on their size and shape in solution. wikipedia.orgphenomenex.com This technique is particularly useful for separating large macromolecules. wikipedia.org In the context of CHC research, SEC can be used to separate the hydrocarbon fraction from other classes of lipids. frontiersin.org Larger molecules pass through the column faster, while smaller molecules penetrate the pores of the stationary phase and have a longer retention time. chromatographyonline.combio-rad.com This allows for the isolation of the CHC fraction based on its molecular size relative to other components in the extract.
Gas Chromatography (GC) with Capillary Columns (e.g., non-polar, chiral)
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS), typically coupled with gas chromatography (GC-MS), is the primary tool for the definitive identification and structural elucidation of this compound. mdpi.commdpi.com The mass spectrometer provides two critical pieces of information: the molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. nih.gov
When a molecule like this compound is analyzed by electron ionization (EI) mass spectrometry, it produces a characteristic pattern of fragment ions. For dimethylalkanes, the most significant fragments result from cleavage at the carbon-carbon bonds adjacent (alpha) to the methyl branches. pnas.org The resulting carbocations are relatively stable and therefore produce prominent peaks in the mass spectrum. Analysis of these key fragment ions allows chemists to deduce the positions of the methyl groups along the main carbon chain. researchgate.netunl.edu
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places, which allows for the unambiguous determination of a compound's elemental formula (C₃₃H₆₈ for this compound). nih.govcurrenta.de Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific fragment ion and breaking it down further to confirm structural assignments. currenta.denih.gov
Electron Impact (EI) Mass Spectrometry and Fragmentation Pattern Analysis
Electron Impact (EI) is a hard ionization technique widely used in GC-MS that provides detailed structural information through characteristic fragmentation patterns. uni-saarland.de When a molecule like this compound is subjected to EI, it is bombarded with high-energy electrons (typically 70 eV), causing the loss of an electron to form a molecular ion (M+•). uni-saarland.denih.gov This molecular ion is often unstable and fragments in a predictable manner. libretexts.org
For long-chain dimethyl-branched alkanes, fragmentation preferentially occurs at the points of branching due to the relative stability of the resulting secondary and tertiary carbocations. libretexts.org In the case of this compound (C₃₃H₆₈), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 464. Key diagnostic fragments arise from the cleavage of C-C bonds adjacent to the methyl-substituted carbons (C5 and C11).
The analysis of these fragment ions allows for the precise determination of the methyl branch positions along the hydrocarbon backbone. Mass spectra for alkanes typically show clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH₂) groups. libretexts.org
Table 1: Predicted Key EI-MS Fragmentation Ions for this compound
| m/z (Mass/Charge) | Ion Structure/Origin | Significance |
| 464 | [C₃₃H₆₈]+• | Molecular Ion (M+•) |
| 449 | [M - CH₃]+ | Loss of a methyl group |
| 393 | [M - C₅H₁₁]+ | Cleavage at C5, loss of a pentyl radical |
| 365 | [M - C₇H₁₅]+ | Cleavage at C5, loss of a heptyl radical |
| 281 | [M - C₁₃H₂₇]+ | Cleavage at C11, loss of a tridecyl radical |
| 253 | [M - C₁₅H₃₁]+ | Cleavage at C11, loss of a pentadecyl radical |
| 169 | [C₁₂H₂₅]+ | Fragment from cleavage between C11 and C12 |
| 155 | [C₁₁H₂₃]+ | Fragment from cleavage between C11 and C12 |
| 99 | [C₇H₁₅]+ | Fragment from cleavage between C5 and C6 |
| 71 | [C₅H₁₁]+ | Fragment from cleavage between C5 and C6 |
This table is based on established principles of alkane fragmentation in EI-MS. libretexts.orglibretexts.org
Derivatization Methods for Double Bond Position Determination (e.g., Dimethyl Disulfide (DMDS))
This compound is a saturated alkane, meaning its carbon chain consists entirely of single bonds. Therefore, it does not have double bonds and does not undergo derivatization reactions designed to locate them. However, in the context of analyzing complex CHC profiles where this compound may coexist with unsaturated hydrocarbons (alkenes and alkadienes), derivatization techniques are essential for the complete characterization of the mixture. researchgate.netmyrmecologicalnews.org
Dimethyl disulfide (DMDS) derivatization is a widely used method to pinpoint the location of double bonds in long-chain alkenes. researchgate.netresearchgate.net The reaction involves adding DMDS across the double bond, typically catalyzed by iodine, to form a stable dithioether adduct. researchgate.netnsf.gov
When this adduct is analyzed by GC-EI-MS, it produces a clear fragmentation pattern. The molecular ion of the adduct is usually visible, and the key fragmentation is the cleavage of the carbon-carbon bond that was originally the double bond. researchgate.net This results in two major diagnostic ions containing a single methylthio (-SCH₃) group, and their m/z values directly reveal the original position of the double bond. researchgate.netnih.gov This method is highly effective for mono-unsaturated compounds and has been adapted for poly-unsaturated molecules as well. researchgate.netnih.gov
Quantitative Analysis of Complex Hydrocarbon Blends
Quantifying the amount of this compound within a complex blend, such as an insect's CHC profile, is crucial for understanding its biological significance. researchgate.netmdpi.com This is typically achieved through gas chromatography, where the area under a chromatographic peak is proportional to the amount of the compound present. scielo.br
Application of Internal Standards for Accurate Quantification
To achieve accurate and reproducible quantification, an internal standard is almost always used in the analysis of CHCs. nih.govnih.gov An internal standard is a known quantity of a pure compound, which is not naturally present in the sample, added to the extract before analysis. royalsocietypublishing.orgmdpi.com This standard co-elutes with the sample components and experiences the same conditions during injection and analysis.
By comparing the peak area of the analyte (e.g., this compound) to the peak area of the internal standard, analysts can calculate the absolute amount of the analyte in the original sample. scielo.brroyalsocietypublishing.org This method corrects for variations in sample volume, injection inconsistencies, and potential sample loss during preparation. researchgate.net The choice of internal standard is critical; it should be chemically similar to the analytes but have a retention time that does not overlap with any compounds in the sample. royalsocietypublishing.org
Table 2: Examples of Internal Standards Used in CHC Analysis
| Internal Standard | Chemical Class | Reference |
| n-Dotriacontane (C₃₂) | n-Alkane | royalsocietypublishing.org |
| Hexatriacontane (C₃₆) | n-Alkane | |
| Tricosane (C₂₃) | n-Alkane | mdpi.com |
| 1-Bromooctadecane | Halogenated Alkane | researchgate.net |
| Methyl Stearate | Fatty Acid Methyl Ester |
Relative Composition Determination of CHC Profiles
In many chemical ecology studies, the relative proportion of each hydrocarbon is more informative than its absolute amount. myrmecologicalnews.org The relative composition of a CHC profile is determined by calculating the peak area of each individual compound as a percentage or proportion of the total peak area of all identified hydrocarbons in the chromatogram. nih.govresearchgate.net
This normalization allows for meaningful comparisons of CHC profiles between different individuals, groups, or species, as it minimizes variations due to differences in body size or extraction efficiency. mdpi.comresearchgate.net Comparing the relative abundance of compounds like this compound across different samples is fundamental to assessing its role in chemical communication or physiological adaptation. myrmecologicalnews.orgresearchgate.net
Multivariate Statistical Approaches for CHC Profile Interpretation (e.g., PCA, SDA, PERMANOVA)
Cuticular hydrocarbon profiles are complex datasets, often consisting of dozens of compounds, making direct comparison difficult. myrmecologicalnews.org Multivariate statistical methods are therefore essential tools for interpreting these complex chemical signatures and identifying meaningful biological patterns. scielo.brproquest.com
Stepwise Discriminant Analysis (SDA) / Linear Discriminant Analysis (LDA) : Unlike PCA, discriminant analysis is a supervised method used to identify the variables (i.e., specific hydrocarbons) that best distinguish between two or more predefined groups. scielo.brresearchgate.net LDA computes linear discriminants that maximize the separation between groups, highlighting the compounds most responsible for the observed chemical differences. researchgate.net
Table 3: Summary of Multivariate Statistical Methods in CHC Research
| Method | Type | Primary Use | Key Question Answered |
| PCA | Unsupervised Ordination | Data visualization and pattern detection | Do the CHC profiles of different groups form distinct clusters? researchgate.netnih.gov |
| LDA/SDA | Supervised Classification | Identifying key discriminatory compounds | Which specific hydrocarbons best differentiate these known groups? scielo.brresearchgate.net |
| PERMANOVA | Non-parametric Test | Hypothesis testing of group differences | Is the overall CHC profile significantly different between these groups? researchgate.netnih.gov |
Evolutionary Perspectives on 5,11 Dimethylhentriacontane As a Semio Chemical
Evolutionary Trajectories of Chemical Signals and Cues
Cuticular hydrocarbons (CHCs), including branched alkanes like 5,11-dimethylhentriacontane, represent a classic case of evolutionary exaptation, where a trait that evolved for one function is co-opted for another. Their evolutionary journey from simple physiological molecules to complex information-carrying signals is central to understanding chemical communication, particularly in arthropods.
The primary and ancestral function of the waxy epicuticular layer in terrestrial insects is the prevention of water loss, or desiccation resistance. Long-chain hydrocarbons are hydrophobic and form a critical barrier against the environment. The composition of this layer, including the chain length and degree of branching of alkanes, is under strong selective pressure related to climatic conditions such as temperature and humidity.
The transition to a communicative role occurred as a secondary adaptation. The enzymatic pathways responsible for synthesizing these lipids (e.g., elongases, desaturases, and enzymes incorporating methyl groups) are subject to genetic variation. This variation leads to subtle, heritable differences in the CHC profile among individuals, populations, and species. These pre-existing chemical variations became a reliable source of information about an individual's identity, physiological state, and genetic background.
Selection then favored individuals who could both produce a distinct chemical signature and perceive the signatures of others. For instance, if a specific blend containing this compound was correlated with a particular species or population adapted to a specific environment, individuals that preferentially mated with bearers of this signal would produce offspring better suited to that environment. Over evolutionary time, this process refined the CHC blend into a specific signal, and the nervous system evolved dedicated receptors to decode it. Thus, the physiological necessity of a waterproof cuticle provided the raw material for the evolution of a complex chemical communication system.
While gradual evolution through the accumulation of small mutations plays a role, the evolution of CHC-based pheromone systems can also occur through rapid, large-scale shifts, a process sometimes described as saltational evolution. This is particularly relevant for compounds like this compound, whose presence and quantity can be dramatically altered by simple genetic changes.
The biosynthesis of dimethylalkanes involves a specific set of enzymes that add methyl groups to a growing fatty acid chain. A single mutation in a gene encoding one of these enzymes can have a profound effect on the final CHC profile. For example, a mutation could:
Change the substrate specificity of an enzyme, causing it to add methyl groups at different positions (e.g., shifting production from 5,11- to 7,13-isomers).
Inactivate an enzyme, leading to the complete loss of a class of compounds like dimethylalkanes.
Alter the expression level of an enzyme, causing a significant quantitative shift in the abundance of this compound relative to other CHCs.
If such a major change in the chemical signal arises in a population, it can act as a potent and immediate mechanism for reproductive isolation. If a corresponding change in receiver preference co-occurs or rapidly follows, a new, reproductively isolated lineage can be established very quickly. This model helps explain the rapid diversification observed in many insect groups where mate recognition is mediated by CHCs.
Transition from Physiological to Communicative Functions
Chemical Ecology of Reproductive Isolation Mediated by CHCs
Differences in CHC profiles, often involving specific dimethylalkanes, are a primary mechanism for pre-zygotic reproductive isolation in a vast number of insect species. These chemical signatures function as species-specific recognition signals, preventing costly interspecific courtship and hybridization.
The mate recognition system operates as a chemical "lock-and-key." A male, for example, may have evolved a chemosensory system that is finely tuned to the specific blend of CHCs produced by conspecific females. The presence, absence, or relative abundance of key components like this compound can be the deciding factor that either triggers or inhibits courtship behavior.
Consider two closely related, sympatric species of fruit fly. While morphologically similar, their CHC profiles may be distinct. One species might use a blend where this compound is a major, courtship-stimulating component, while the other species may lack this compound entirely or use a different isomer (e.g., 7,11-dimethylhentriacontane) as its key signal. A male from the first species encountering a female from the second would perceive an incorrect chemical signal and would not initiate courtship, thus maintaining reproductive isolation between the two species.
The following table illustrates how quantitative differences in this compound and other CHCs can contribute to reproductive isolation between two hypothetical, closely related beetle species.
| Compound | Species Coleoptera A | Species Coleoptera B | Role in Mate Recognition |
|---|---|---|---|
| n-Heptacosane | 22.5 | 25.1 | Structural / Background |
| This compound | 18.4 | 1.2 | Key Courtship Stimulant for Species A |
| 7,11-Heptacosadiene | 2.1 | 21.5 | Key Courtship Stimulant for Species B |
| n-Nonacosane | 35.0 | 31.2 | Structural / Background |
| 3-Methylnonacosane | 8.0 | 9.5 | Minor Component |
| Other CHCs | 14.0 | 11.5 | - |
Co-evolutionary Dynamics in Pheromone-Mediated Interactions
The evolution of chemical signals like this compound is not an isolated process; it is intrinsically linked to the evolution of the sensory systems that detect them. This reciprocal evolutionary feedback loop between signaler and receiver is a classic example of co-evolution.
For a change in a pheromone blend to be successful, there must be a corresponding change in the preference of the receiver. If a mutation causes an increase in the production of this compound in females, this new signal will only propagate if males in the population evolve (or already possess) a sensory preference for this modified blend. This "private channel" of communication can then be driven by sexual selection, leading to signal exaggeration and further divergence from related species.
This dynamic is often described as a co-evolutionary arms race, which can occur in several contexts:
Intraspecific Sexual Selection: Males and females of the same species drive the evolution of ever more specific or elaborate signals and detectors.
Interspecific Interactions (Character Displacement): When two species with similar signals overlap geographically, there is strong selection to diverge their signals to avoid mating mistakes. One species might amplify its use of this compound, while the other suppresses it or shifts to a different compound.
Predator/Parasitoid Eavesdropping: Specialist predators or parasitoids may co-opt their prey's pheromones to locate them. If a parasitoid evolves to detect this compound, there is immense selective pressure on the host species to alter its chemical signal to escape detection, driving rapid pheromone evolution.
Chemotaxonomic Applications of Dimethylhentriacontane Profiles in Species Delimitation
The species-specificity of CHC profiles makes them an invaluable tool for taxonomy and systematics, a field known as chemotaxonomy. This approach is particularly powerful for resolving "cryptic species complexes," where multiple, reproductively isolated species are morphologically indistinguishable.
The analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise quantification of individual compounds within the CHC bouquet. The relative abundance of specific isomers, such as this compound, can serve as a robust diagnostic character to differentiate species.
For example, within the Drosophila melanogaster species subgroup, several sibling species are notoriously difficult to identify based on morphology alone. However, their CHC profiles are highly distinct. One species may be characterized by a high proportion of long-chain dienes, while another is defined by a blend rich in methyl-branched alkanes. The presence and relative proportion of this compound versus other isomers (e.g., 5,13-dimethylhentriacontane) can be a reliable character for accurate species identification.
The following table provides a hypothetical example of how dimethylhentriacontane profiles could be used to delimit three cryptic species within a single insect genus.
| Compound | Insecta crypticus A | Insecta crypticus B | Insecta crypticus C |
|---|---|---|---|
| This compound | 15.2 | 0.8 | 4.1 |
| 5,13-Dimethylhentriacontane | 1.1 | 16.5 | 3.9 |
| 7,11-Dimethylhentriacontane | 0.5 | 0.6 | 14.8 |
| Total Dimethylhentriacontanes | 16.8 | 17.9 | 22.8 |
As shown in the table, while the total amount of dimethylhentriacontanes might be similar, the identity of the dominant isomer (bolded) is a clear and quantifiable trait that reliably separates the three species. This chemical data provides a powerful complement to traditional morphological and molecular methods in systematics.
Future Research Directions and Emerging Areas
Stereoisomer-Specific Biological Activity and Chiral Recognition
A significant frontier in understanding the function of 5,11-Dimethylhentriacontane lies in its stereochemistry. The methyl groups at the C5 and C11 positions create chiral centers, meaning the compound can exist as multiple stereoisomers. However, the absolute configuration of naturally occurring dimethylalkanes is rarely determined, and most biological studies have been conducted using synthetic racemates. researchgate.net This gap in knowledge presents a major hurdle, as different stereoisomers can elicit vastly different biological responses.
Future research must prioritize the development of analytical methods capable of separating and identifying the specific enantiomers of long-chain chiral methylalkanes present in insect cuticles. researchgate.net This is a challenging task due to the structural similarity and low quantities of the compounds. researchgate.net Once achieved, the synthesis of enantiomerically pure standards will be essential for conducting definitive bioassays. researchgate.netepdf.pub
A key research question is whether insects can distinguish between different stereoisomers of this compound and, if so, how this chiral recognition translates into specific behaviors such as mate choice, nestmate recognition, or host selection. Investigating the enantioselectivity of olfactory receptors and other chemosensory proteins will be crucial. dntb.gov.uasci-hub.se This line of inquiry could reveal a hidden layer of specificity in chemical communication systems, where the precise three-dimensional structure of a molecule, not just its elemental composition, carries the critical information. The development of novel chiral recognition technologies, potentially using aggregation-induced emission (AIE) probes or other colorimetric sensors, could provide the high-throughput screening methods needed for these investigations. mdpi.comnih.gov
In-depth Characterization of Biosynthetic Enzymes and Genetic Regulation
The biosynthesis of dimethylalkanes like this compound is a complex multi-step process. annualreviews.org It is understood to begin with fatty acid synthesis, where methylmalonyl-CoA units, derived from amino acids like valine or isoleucine, are incorporated in place of malonyl-CoA at specific points during chain elongation to create the methyl branches. annualreviews.orgu-tokyo.ac.jp This is followed by elongation, reduction to an aldehyde, and finally, oxidative decarbonylation by a cytochrome P450 (CYP4G) enzyme to yield the final hydrocarbon. annualreviews.orgnih.gov
While this general pathway is established, the specific enzymes and the genetic architecture controlling the production of this compound remain largely unknown. Future research should focus on identifying and characterizing the full suite of genes involved, including specific fatty acid synthases (FAS), elongases, desaturases, and reductases. biorxiv.org Studies in Drosophila melanogaster have identified numerous candidate genes associated with variation in CHC profiles, providing a roadmap for similar investigations in species that produce this compound. elifesciences.orgnih.gov
A promising approach involves comparative transcriptomics, analyzing gene expression in oenocytes—the primary site of CHC synthesis—between individuals or species that differ in their dimethylalkane profiles. biorxiv.org RNA interference (RNAi) or CRISPR-Cas9-based gene knockdowns can then be used to validate the function of candidate genes. biorxiv.orgelifesciences.org Understanding the genetic regulation is also paramount. This includes identifying transcription factors and signaling pathways that control the expression of biosynthetic genes, which could explain how CHC profiles are modulated by developmental stage, sex, or social context. cambridge.orguwo.cabiorxiv.org
Table 1: Key Gene Families Implicated in Insect Cuticular Hydrocarbon Biosynthesis
| Gene Family | Function in CHC Pathway | Potential Role in Dimethylhentriacontane Synthesis | Key Research Questions |
|---|---|---|---|
| Fatty Acid Synthases (FAS) | Catalyze the initial steps of fatty acid chain formation and incorporate methyl branches. annualreviews.orgu-tokyo.ac.jp | Which specific FAS is responsible for incorporating methyl groups at the C5 and C11 positions? | What determines the regioselectivity of methyl group insertion? |
| Elongases (ELO) | Extend the carbon chain of fatty acid precursors to very long lengths. annualreviews.org | Which elongases are involved in producing the C31 backbone? | How is chain length precisely regulated? |
| Desaturases (Desat) | Introduce double bonds into fatty acid chains (relevant for alkene synthesis but may have indirect effects). biorxiv.orgelifesciences.org | Do desaturases play a role in precursor availability for dimethylalkane synthesis? | What are the interactions between saturated and unsaturated branches of the pathway? |
Neuroethological Studies on Olfactory Perception and Processing of Dimethylhentriacontanes
How an insect's nervous system detects and processes the signal from a compound like this compound is a central question in chemical ecology. These large, branched alkanes are perceived primarily through contact chemoreception or olfaction at very close range. sekj.org The process begins at olfactory receptor neurons (ORNs) on the antennae, which express specific odorant receptors (ORs). plos.orgphysiology.org The signal is then relayed to the antennal lobe (AL), the primary olfactory processing center in the insect brain, where it forms a specific pattern of glomerular activation. plos.orgphysiology.org
Future neuroethological studies should aim to de-orphanize the receptors that bind to this compound and other dimethylalkanes. This involves expressing candidate ORs in model systems and testing their response to a panel of synthetic compounds, including different stereoisomers. Identifying these receptors will be the first step toward understanding the molecular basis of perception. dntb.gov.ua
Furthermore, advanced imaging techniques, such as calcium imaging, can be used to visualize how the brain represents these compounds. Do nestmates and non-nestmates show different neural activation patterns in the antennal lobe when presented with the same colony-specific dimethylalkane blend? physiology.org How does the brain distinguish between a single compound and the complex CHC bouquet in which it is naturally found? Studies in rats have shown that the olfactory system is not equally sensitive to all chemical variations, with carbon chain length being more salient than branching in some cases. nih.gov Investigating whether similar principles apply in insects for processing complex CHC profiles will be highly informative.
Integration of Multi-Omics Data with Chemical Ecology
The complexity of CHC systems necessitates an integrative approach. The advent of "omics" technologies provides an unprecedented opportunity to connect genotype to phenotype and to ecological function. nih.gov Future research should focus on integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of dimethylhentriacontane biology.
For instance, a Genome-Wide Association Study (GWAS) could be performed on a population with natural variation in this compound abundance to pinpoint the genetic loci responsible for this variation. elifesciences.org This genomic data can be combined with transcriptomic data from oenocytes to see which candidate genes are actively expressed. biorxiv.org Proteomics can then confirm which enzymes are present, while metabolomics (the analysis of the CHC profile itself) provides the ultimate phenotypic data. mdpi.com
This multi-omics approach can be applied to comparative studies. For example, comparing the integrated omics data of a specialist insect that uses a specific dimethylalkane for host recognition with that of a generalist relative could reveal the evolutionary changes in genes and pathways that led to chemical specialization. illinois.edufrontiersin.org Such studies will move the field beyond identifying single genes to understanding the entire network that produces and regulates these important chemical signals.
Longitudinal Studies on Environmental and Social Influence on CHC Plasticity
Cuticular hydrocarbon profiles are not static; they exhibit remarkable plasticity in response to both abiotic and biotic factors. nih.govbiotaxa.org Environmental conditions like temperature and humidity can alter CHC composition, likely as an adaptation to prevent desiccation. mdpi.commdpi.com Similarly, the social environment—such as the presence of a queen, the task a worker performs, or interactions with nestmates—can profoundly influence an individual's CHC profile. royalsocietypublishing.orgresearchgate.net
While CHC plasticity is well-documented, long-term studies tracking these changes in real-time are rare. Future research should employ longitudinal studies to monitor the CHC profiles of individual insects, including the relative abundance of this compound, over their lifespan or in response to controlled environmental and social changes. This will help answer key questions: How quickly can the production of specific dimethylalkanes be upregulated or downregulated? Are changes in response to temperature reversible? How does social transfer (allogrooming) versus individual biosynthesis contribute to an individual's final chemical signature? royalsocietypublishing.orgelifesciences.org
Understanding this plasticity is crucial. For example, if this compound is a key species recognition signal, how does environmental plasticity affect the reliability of this signal? nih.gov These studies will provide critical insight into the trade-offs between the communicative and physiological functions of CHCs and how insects manage a dynamic chemical language in a changing world. biotaxa.orgmdpi.com
Comparative Chemical Ecology of Dimethylhentriacontanes Across Diverse Taxa
Dimethylhentriacontanes, including the 5,11-isomer, have been identified in a range of insect taxa, from cockroaches to ants and wasps. ncsu.eduelifesciences.orgd-nb.info However, their functional role may vary significantly between these groups. A broad, comparative approach is needed to understand the evolutionary trajectory of these compounds as chemical signals.
Future research should systematically survey for the presence of this compound and its isomers across a wide phylogenetic range of insects. For species found to possess this compound, researchers should investigate its function. Is it a sex pheromone in one species, a nestmate recognition cue in another, and a signal of fertility in a third? u-tokyo.ac.jproyalsocietypublishing.org
By mapping the presence and function of these compounds onto a phylogenetic tree, we can begin to infer their evolutionary origins. Did the use of dimethylhentriacontanes as a communication signal evolve once or multiple times? Are there correlations between the evolution of sociality and the use of these complex, branched alkanes for recognition? royalsocietypublishing.org Comparative studies between closely related species with different ecologies (e.g., a parasitic species and its non-parasitic host) can be particularly illuminating, revealing how chemical signals are adapted and co-opted for novel functions like chemical mimicry. royalsocietypublishing.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5,11-Dimethylpentacosane |
| 7,11-Heptacosadiene |
| 7-Pentacosene |
| 7-Tricosene |
| Dimethylalkanes |
| Methyl-branched alkanes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
